molecular formula C18H27N3O3S B11227497 4-isobutyl-3-methyl-N-(3-methylbutyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

4-isobutyl-3-methyl-N-(3-methylbutyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11227497
M. Wt: 365.5 g/mol
InChI Key: KCGURJYMBFEBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-isobutyl-3-methyl-N-(3-methylbutyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide” is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-isobutyl-3-methyl-N-(3-methylbutyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide” typically involves the following steps:

    Formation of the Benzothiadiazine Core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The isobutyl, methyl, and carboxamide groups are introduced through various substitution reactions, often using reagents like alkyl halides and amines.

    Oxidation: The final step involves the oxidation of the benzothiadiazine core to introduce the dioxide functionality, typically using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.

    Reduction: Reduction reactions can be used to modify the dioxide functionality or other substituents.

    Substitution: Various nucleophilic or electrophilic substitution reactions can be performed to introduce or modify substituents on the benzothiadiazine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, amines, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Benzothiadiazine derivatives are used as catalysts in various organic reactions.

    Material Science: These compounds are used in the development of advanced materials such as polymers and nanomaterials.

Biology

    Enzyme Inhibition: Some benzothiadiazine derivatives are known to inhibit specific enzymes, making them useful in biochemical research.

    Cell Signaling: These compounds can modulate cell signaling pathways, providing insights into cellular processes.

Medicine

    Drug Development: Benzothiadiazine derivatives are investigated for their potential as therapeutic agents in the treatment of various diseases such as cancer, diabetes, and neurological disorders.

Industry

    Agriculture: These compounds are used as agrochemicals for pest control and plant growth regulation.

    Pharmaceuticals: They are used as intermediates in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of “4-isobutyl-3-methyl-N-(3-methylbutyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide” involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cell surface receptors to modulate signaling pathways.

    Altering Ion Channels: Affecting the function of ion channels to influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine Derivatives: Compounds with similar core structures but different substituents.

    Sulfonamide Derivatives: Compounds with sulfonamide groups that exhibit similar biological activities.

Uniqueness

“4-isobutyl-3-methyl-N-(3-methylbutyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide” is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other benzothiadiazine derivatives.

Properties

Molecular Formula

C18H27N3O3S

Molecular Weight

365.5 g/mol

IUPAC Name

3-methyl-N-(3-methylbutyl)-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C18H27N3O3S/c1-12(2)8-9-19-18(22)15-6-7-16-17(10-15)25(23,24)20-14(5)21(16)11-13(3)4/h6-7,10,12-13H,8-9,11H2,1-5H3,(H,19,22)

InChI Key

KCGURJYMBFEBTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.